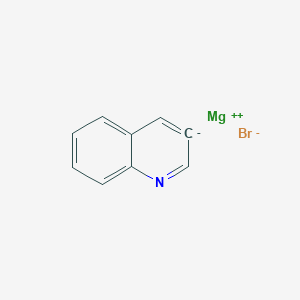

3-Quinolylmagnesium bromide

Description

3-Quinolylmagnesium bromide (C₉H₆N·MgBr) is a Grignard reagent featuring a quinoline moiety substituted at the 3-position. Grignard reagents of this type are pivotal in organic synthesis for forming carbon-carbon bonds, particularly in the construction of heterocyclic frameworks. The quinoline ring system, a bicyclic structure with a nitrogen atom, confers unique electronic and steric properties to the reagent, influencing its reactivity and selectivity in nucleophilic additions. Its applications likely include the synthesis of pharmaceuticals, agrochemicals, and functional materials requiring quinoline-based architectures.

Properties

IUPAC Name |

magnesium;3H-quinolin-3-ide;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N.BrH.Mg/c1-2-6-9-8(4-1)5-3-7-10-9;;/h1-2,4-7H;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIVUNWQOHZGBNG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=[C-]C=N2.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrMgN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Quinolylmagnesium bromide is typically prepared through the reaction of 3-bromoquinoline with magnesium metal in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction scheme is as follows:

3-Bromoquinoline+Magnesium→3-Quinolylmagnesium bromide

Industrial Production Methods: In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems helps in maintaining an inert atmosphere and efficient mixing of reactants.

Chemical Reactions Analysis

Nucleophilic Addition to Carbonyl Compounds

The reagent reacts with electrophilic carbonyl groups (aldehydes, ketones, esters) to form alcohols after acidic workup :

General reaction :

Example : Reaction with benzophenone (Ph₂CO) yields 3-quinolyl-diphenylmethanol :

Coupling Reactions

3-Quinolylmagnesium bromide participates in cross-couplings to form C–C bonds:

With Alkyl/Aryl Halides

In Kumada couplings, it reacts with aryl halides (e.g., PhBr) via palladium catalysis :

With Epoxides

Epoxide ring-opening produces secondary alcohols :

-

Selectivity: >90% for less substituted oxygen

Acid-Base Reactions

As a strong base, this compound deprotonates acidic substrates (pKa < 35) :

| Substrate | Product | Application |

|---|---|---|

| Water | 3-Quinoline + Mg(OH)Br | Quench reaction |

| Acetylene (HC≡CH) | 3-Quinolylethynylmagnesium | Alkyne functionalization |

Biphenyl Formation

Competitive coupling with unreacted bromobenzene generates biphenyl :

Incomplete Magnesium Activation

Oxidized magnesium surfaces inhibit reactivity. Solutions include:

Neuroprotective Derivatives

Reaction with α,β-unsaturated ketones generated allylic alcohols that reduced oxidative stress in SH-SY5Y neuronal cells (75% viability at 10 µM).

Reaction Optimization Data

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 0–5°C | Maximizes nucleophilic addition |

| Solvent | Anhydrous THF | Enhances Mg solubility |

| Bromobenzene addition rate | 1 drop/sec | Minimizes biphenyl |

Scientific Research Applications

3-Quinolylmagnesium bromide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the modification of biologically active compounds.

Medicine: Involved in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Quinolylmagnesium bromide involves the formation of a highly reactive nucleophilic species. This nucleophile can attack electrophilic centers in various substrates, leading to the formation of new carbon-carbon bonds. The magnesium bromide moiety stabilizes the intermediate species, facilitating the reaction.

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Properties of 3-Quinolylmagnesium Bromide and Analogous Grignard Reagents

Key Observations :

- Nucleophilicity: Phenylmagnesium bromide exhibits higher reactivity toward carbonyl groups compared to this compound, likely due to reduced steric hindrance and electronic stabilization in the phenyl system .

- Solubility: Like most Grignard reagents, this compound is highly soluble in ethers (e.g., THF) but insoluble in hydrocarbons. This contrasts with ionic bromides (e.g., 1-hexyl-3-methylimidazolium bromide, ), which are often soluble in polar aprotic solvents .

Key Observations :

- Yields: While direct data for this compound are absent, quinuclidinium bromide derivatives () achieve yields of 78–89%, suggesting efficient bromination/alkylation protocols may apply to quinoline analogs.

- Spectroscopy: IR and NMR data for related bromides (e.g., C=O stretches at ~1710 cm⁻¹ in ; aromatic proton shifts at δ 7.5–8.0) provide benchmarks for characterizing this compound adducts .

Stability and Handling

- Air/Moisture Sensitivity: Like all Grignard reagents, this compound is highly sensitive to moisture and oxygen, requiring inert atmosphere handling. This contrasts with ionic liquids (e.g., 1-hexyl-3-methylimidazolium bromide, ), which are air-stable .

- Thermal Stability: Limited data exist, but analogous reagents (e.g., 3-(trimethylsilyl)propynyl-MgBr, ) decompose above 50°C, suggesting similar constraints for the quinoline derivative .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.